molecular formula C4H7BF3K B6354692 Potassium 2-methyl-1-propenyltrifluoroborate CAS No. 1499174-62-7

Potassium 2-methyl-1-propenyltrifluoroborate

Cat. No. B6354692
M. Wt: 162.01 g/mol
InChI Key: RXHFYLZSQLCQPA-UHFFFAOYSA-N
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Description

Potassium 2-methyl-1-propenyltrifluoroborate (KMTfB) is a highly reactive, colorless, water-soluble compound that has been widely used in organic synthesis, especially in the synthesis of enantiomerically pure compounds. KMTfB is an organofluorine compound that is of great interest to scientists due to its unique reactivity and its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Cross-Coupling Reactions

Potassium 2-methyl-1-propenyltrifluoroborate is a key compound in facilitating various cross-coupling reactions. For instance, potassium aryltrifluoroborates, which include potassium 2-methyl-1-propenyltrifluoroborate, are used in cross-coupling with aryl and heteroaryl chlorides, providing an efficient pathway to create biphenyls. This process is enhanced by using specific catalysts and conditions, like oxime-derived palladacycles and microwave heating, offering phosphine-free conditions (Alacid & Nájera, 2008).

Stereospecific Reactions

In the field of stereospecific organic synthesis, potassium 2-methyl-1-propenyltrifluoroborate plays a crucial role. It is involved in the synthesis of potassium 1-(alkoxy/acyloxy)alkyltrifluoroborates through copper-catalyzed diboration of aldehydes. The subsequent Suzuki-Miyaura reaction employing these compounds with aryl and heteroaryl chlorides leads to protected secondary alcohols, highlighting the compound's versatility and efficiency in stereospecific synthesis (Molander & Wisniewski, 2012).

Tandem Cationic Reactions

Potassium 2-methyl-1-propenyltrifluoroborate is also significant in tandem cationic reactions, such as the 2-aza-Cope rearrangement-Lewis acid promoted Petasis reaction. This reaction involves potassium alkynyltrifluoroborates and leads to the synthesis of rearranged Mannich products, demonstrating the compound's potential in creating complex organic structures (Stas, Tehrani, & Laus, 2008).

Catalyst Development

In catalyst development, potassium 2-methyl-1-propenyltrifluoroborate has been used to enhance the performance of certain catalysts. For example, potassium-modified La-Mg mixed oxide, when used as a catalyst, showed improved selectivity and conversion rates in specific chemical reactions. This use underscores the compound's role in advancing catalyst efficiency and selectivity in various chemical processes (Molleti & Yadav, 2017).

Hydrolysis Studies

Studies on the hydrolysis of potassium organotrifluoroborates, including potassium 2-methyl-1-propenyltrifluoroborate, have provided insights into their behavior in Suzuki-Miyaura coupling. The understanding of their hydrolysis rates and conditions is crucial for optimizing these reactions and minimizing side reactions, such as oxidative homocoupling and protodeboronation (Lennox & Lloyd‐Jones, 2012).

properties

IUPAC Name

potassium;trifluoro(2-methylprop-2-enyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3.K/c1-4(2)3-5(6,7)8;/h1,3H2,2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHFYLZSQLCQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC(=C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassiumtrifluoro(2-methylallyl)borate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 2-methyl-1-propenyltrifluoroborate
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Citations

For This Compound
4
Citations
B Bueno, S Heurtaux, A Gagnon - The Journal of Organic …, 2023 - ACS Publications
1-Methylcyclopropyl aryl ethers (McPAEs) can be viewed as cyclized derivatives of their O-tert-butyl counterparts. Although these compounds can find use in medicinal chemistry, they …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk
S Roscales, V Ortega, AG Csákÿ - The Journal of Organic …, 2018 - ACS Publications
… Following general procedure for the synthesis of compounds 16, Conditions C, starting from 2a (29.9 mg, 0.23 mmol, 1.0 equiv), potassium 2-methyl-1-propenyltrifluoroborate 11k (56.9 …
Number of citations: 9 0-pubs-acs-org.brum.beds.ac.uk
HA Stefani, AN Khan, F Manarin, PH Vendramini… - Tetrahedron …, 2013 - Elsevier
… of ethyl 2-[(4-methoxyphenyl)imino]acetate (0.5 mmol,) in CH 2 Cl 2 (5 mL) in the presence of 10 mol % Yb(OTf) 3 catalyst was added potassium 2-methyl-1-propenyltrifluoroborate (0.6 …
É Eiselt - 2019 - savoirs.usherbrooke.ca
Thèse présentée à la Faculté de médecine et des sciences de la santé en vue de l’obtention du diplôme de philosophiae doctor (Ph. D.) en pharmacologie, Faculté de médecine et des …
Number of citations: 0 savoirs.usherbrooke.ca

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